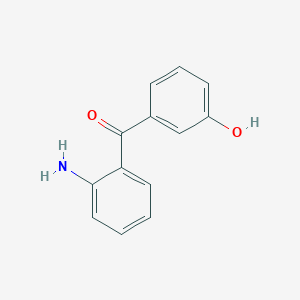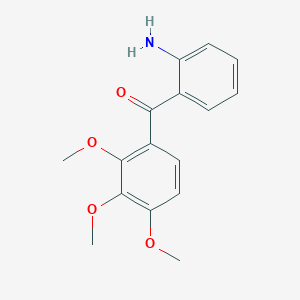
2,6-Dibromo-4-methylnicotinonitrile
概要
説明
2,6-Dibromo-4-methylnicotinonitrile is a chemical compound with the molecular formula C7H4Br2N2 and a molecular weight of 275.93 g/mol . It is a derivative of nicotinonitrile, characterized by the presence of two bromine atoms at the 2 and 6 positions, a methyl group at the 4 position, and a nitrile group at the 3 position on the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,6-Dibromo-4-methylnicotinonitrile involves the bromination of 4-methylnicotinonitrile. The process typically includes the use of bromine or bromide-bromate salts in an aqueous acidic medium . Another method involves the reaction of 2,6-dihydroxy-3-cyano-4-methylpyridine with phosphoryl bromide (POBr3) at high temperatures, followed by purification through chromatography .
Industrial Production Methods
Industrial production of this compound often employs large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
化学反応の分析
Types of Reactions
2,6-Dibromo-4-methylnicotinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Triethylamine and malononitrile dimer in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Reduction: Formation of 2,6-dibromo-4-methylpyridin-3-amine.
Oxidation: Formation of 2,6-dibromo-4-methylpyridine-3-carboxylic acid.
科学的研究の応用
2,6-Dibromo-4-methylnicotinonitrile is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: In the study of enzyme inhibition and as a potential lead compound for drug development.
Medicine: Investigated for its potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Used in the synthesis of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 2,6-Dibromo-4-methylnicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and nitrile group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
2,6-Dichloro-4-methylnicotinonitrile: Similar structure but with chlorine atoms instead of bromine.
2,6-Diazido-4-methylnicotinonitrile: Contains azido groups instead of bromine atoms.
Uniqueness
2,6-Dibromo-4-methylnicotinonitrile is unique due to the presence of bromine atoms, which confer distinct reactivity and binding properties compared to its chloro and azido analogs. This uniqueness makes it valuable in specific synthetic and research applications where bromine’s reactivity is advantageous .
特性
IUPAC Name |
2,6-dibromo-4-methylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c1-4-2-6(8)11-7(9)5(4)3-10/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZKGFBNOVZQEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl 4-[3-(acetylamino)phenyl]-3,6-dihydro-1(2H)-pyridinecarboxylate](/img/structure/B3264160.png)












